(3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione

Catalog No.
S1790875
CAS No.
16337-02-3
M.F
C6H12N4O4
M. Wt
204.18
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedi...

CAS Number

16337-02-3

Product Name

(3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione

IUPAC Name

(3R,6R)-3,6-bis(aminooxymethyl)piperazine-2,5-dione

Molecular Formula

C6H12N4O4

Molecular Weight

204.18

InChI

InChI=1S/C6H12N4O4/c7-13-1-3-5(11)10-4(2-14-8)6(12)9-3/h3-4H,1-2,7-8H2,(H,9,12)(H,10,11)/t3-,4-/m1/s1

SMILES

C(C1C(=O)NC(C(=O)N1)CON)ON

Synonyms

(3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione; D-3,6-Bis(aminooxymethyl)-2,5-diketopiperazine; D-3,6-Bis(aminoxymethyl)-2,5-dioxopiperazine

Analytical Challenges due to Dimerization

D-cycloserine is known to be unstable under certain conditions, particularly acidic environments (pH 1-2) []. This instability can lead to its conversion into the D-cycloserine dimer in both solid and liquid states []. This presents a challenge for researchers analyzing D-cycloserine content in pharmaceutical formulations. The standard analytical method outlined in the International Pharmacopoeia (HPLC-UV) uses conditions that can promote this dimerization []. This can lead to inaccurate measurement of D-cycloserine concentration. Some studies have suggested using alternative solvents like methanol instead of acetonitrile to minimize this effect [].

(3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione, with the chemical formula C₆H₁₂N₄O₄ and CAS number 16337-02-3, is a compound that plays a significant role as an intermediate in biochemical processes, particularly in the biosynthesis of S-adenosylmethionine. This compound features two aminooxy groups attached to a piperazinedione ring, which contributes to its biological activity and potential applications in research and pharmaceuticals .

Involving (3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione include:

  • Formation of S-adenosylmethionine: This compound is integral in the synthesis of S-adenosylmethionine, which is a universal methyl donor in numerous methylation reactions within biological systems.
  • Reactivity with aldehydes and ketones: The aminooxy groups can react with carbonyl compounds to form oxime derivatives, which are significant in organic synthesis and medicinal chemistry.

(3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione exhibits several biological activities:

  • Antimicrobial properties: It has been studied for its potential as an antimicrobial agent due to its ability to inhibit certain bacterial growth.
  • Role in enzyme catalysis: As a precursor for S-adenosylmethionine, it is crucial for various enzymatic reactions that involve methylation of DNA and proteins .

Several synthetic routes have been developed for (3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione:

  • Condensation Reactions: Starting from piperazine derivatives and aminooxy compounds through condensation reactions can yield the desired product.
  • Modification of Existing Compounds: Utilizing known piperazinediones and introducing aminooxy groups via nucleophilic substitution or addition reactions.

The applications of (3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione are diverse:

  • Biochemical Research: It serves as a tool in proteomics research to study protein modifications.
  • Pharmaceutical Development: Its role as a precursor in the synthesis of biologically active compounds makes it valuable in drug development.

Interaction studies involving (3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione focus on its binding affinities with various biological targets:

  • Protein Interaction: Studies have shown how this compound interacts with enzymes that utilize S-adenosylmethionine as a substrate.
  • Inhibition Studies: Research indicates its potential to inhibit specific pathways involved in microbial resistance mechanisms.

(3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione can be compared with other similar compounds based on their structures and functions. Here are some notable similarities:

Compound NameStructure FeaturesUnique Aspects
2,5-PiperazinedioneContains a piperazine ringLacks aminooxy groups; primarily used as an intermediate.
CycloserineContains a piperazine structureKnown for its antibiotic properties; different functional groups.
S-AdenosylmethionineContains adenosine moietyFunctions primarily as a methyl donor; not structurally similar.

The uniqueness of (3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione lies in its dual aminooxy functionality combined with the piperazine framework, which enhances its reactivity and biological relevance compared to these similar compounds.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

-3

Appearance

White Solid

Melting Point

>185°C (dec.)

Dates

Modify: 2024-04-14

Explore Compound Types